

# Application Notes and Protocols for Intracerebroventricular (ICV) Injection of M617 TFA

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Compound of Interest		
Compound Name:	M617 TFA	
Cat. No.:	B1139626	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective peptide agonist for the galanin receptor 1 (GAL1), with a high affinity for GAL1 (Ki of 0.23 nM) over GAL2 (Ki of 5.71 nM).[1] The trifluoroacetic acid (TFA) salt form of M617 is a common preparation for this peptide.[2][3] M617 is utilized in neuroscience research to investigate the roles of the GAL1 receptor in various physiological and pathological processes. Intracerebroventricular (ICV) injection is a key technique for administering M617 directly into the central nervous system, bypassing the blood-brain barrier and allowing for the study of its central effects. Applications of central M617 administration include the investigation of metabolic diseases, such as type 2 diabetes, by examining its influence on glucose transporter expression and insulin sensitivity.[1][4][5][6] It is also used to study its role in appetite regulation, pain perception, and neuronal protection.[7][8]

These application notes provide a comprehensive overview of the materials, protocols, and technical data for the successful intracerebroventricular administration of **M617 TFA** in a research setting.

### **Data Presentation**



**M617 TFA Properties and Binding Affinity** 

Parameter	Value	Reference
Compound Name	M617 TFA	[2][3]
Alternative Names	Galanin(1-13)-Gln14- bradykinin(2-9)amide	
Molecular Formula	C114H162F3N29O30	[2][3]
Molecular Weight	2475.67 g/mol	[2][3]
Solubility	Soluble in water to 33.33 mg/mL (13.46 mM)	[2][3]
Storage	Store at -20°C, away from moisture and light	[2][3]
Ki for human GAL1	0.23 nM	[1]
Ki for human GAL2	5.71 nM	[1]

## In Vivo ICV Injection Parameters for M617 in Rats



Parameter	Value	Study Context	Reference
Animal Model	Type 2 Diabetic Rats	Investigation of GLUT4 expression in cardiac muscle	[6]
Dosage	10 nM/kg/day	Chronic daily injection for 21 days	[6]
Injection Volume	5 μL	Daily ICV injection	[6]
Vehicle	Artificial Cerebrospinal Fluid (aCSF)	Control group received vehicle injections	[6]
Animal Model	Subarachnoid Hemorrhage (SAH) Rats	Neuroprotection study	[8]
Dosage	24 μg/kg	Single dose administration	[8]
Vehicle	Phosphate-Buffered Saline (PBS)	Not explicitly stated for ICV, but used for intranasal	[8]

# Experimental Protocols Preparation of M617 TFA for ICV Injection

#### Reconstitution:

- Allow the lyophilized M617 TFA powder to equilibrate to room temperature before opening the vial.
- Reconstitute the peptide in sterile artificial cerebrospinal fluid (aCSF) or sterile phosphatebuffered saline (PBS) to the desired stock concentration. For example, to prepare a 1 mM stock solution, dissolve 2.476 mg of M617 TFA in 1 mL of vehicle.



 If solubility is an issue, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2][3]

#### • Dilution:

 On the day of the experiment, dilute the stock solution to the final working concentration using the same sterile vehicle.

#### Storage of Solutions:

 Aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

### Intracerebroventricular (ICV) Injection Protocol in Rats

This protocol is a general guideline and should be adapted based on the specific experimental design and in accordance with institutional animal care and use committee (IACUC) regulations.

#### Animal Preparation:

- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Secure the anesthetized animal in a stereotaxic apparatus.
- Apply eye ointment to prevent corneal drying.
- Shave and disinfect the surgical area on the scalp.

#### Surgical Procedure:

- Make a midline incision on the scalp to expose the skull.
- Clear the skull surface of periosteum.
- Identify the bregma and lambda landmarks.



- Use a stereotaxic atlas to determine the coordinates for the lateral ventricle. Typical coordinates for rats relative to bregma are: Anteroposterior (AP): -0.8 mm to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm to -4.0 mm from the skull surface.
- Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

#### Injection:

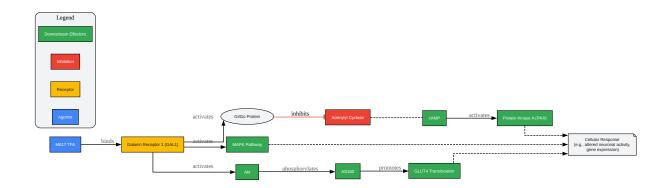
- Load a Hamilton syringe with the M617 TFA solution, ensuring there are no air bubbles.
- Slowly lower the injection needle through the burr hole to the target DV coordinate.
- $\circ$  Infuse the solution at a slow and controlled rate (e.g., 0.5-1  $\mu$ L/min) to prevent backflow and tissue damage.
- After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the injectate and to minimize backflow upon withdrawal.
- Slowly retract the needle.

#### Post-Operative Care:

- Suture the scalp incision.
- Administer analgesics as per IACUC protocol.
- Monitor the animal during recovery from anesthesia.
- Provide appropriate post-operative care, including monitoring for signs of infection or distress.

# Visualizations Signaling Pathways and Experimental Workflow

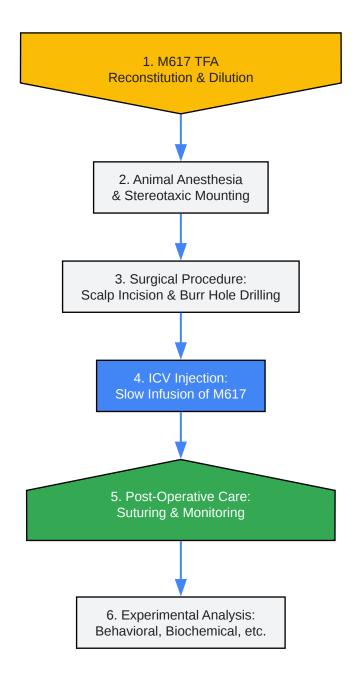




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Caption: **M617 TFA** signaling via the GAL1 receptor.





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Caption: Experimental workflow for ICV injection of M617 TFA.

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